3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Serotonin Receptor 5-HT2C GPCR Pharmacology

3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-99-7) is a spirocyclic small molecule (MF: C14H17N3O, MW: 243.31) belonging to the 1,3,8-triazaspiro[4.5]decan-2-one chemotype. This compound class is explicitly claimed in US Patent 7,217,719 as monoamine receptor modulators, specifically acting as inverse agonists/antagonists at the 5-HT2A subtype of human serotonin receptors.

Molecular Formula C14H17N3O
Molecular Weight 243.31
CAS No. 887220-99-7
Cat. No. B2699907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS887220-99-7
Molecular FormulaC14H17N3O
Molecular Weight243.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3(CCNCC3)NC2=O
InChIInChI=1S/C14H17N3O/c1-10-2-4-11(5-3-10)12-13(18)17-14(16-12)6-8-15-9-7-14/h2-5,15H,6-9H2,1H3,(H,17,18)
InChIKeyYRANTLUSYKUPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-99-7): Compound Class and Procurement Context


3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-99-7) is a spirocyclic small molecule (MF: C14H17N3O, MW: 243.31) belonging to the 1,3,8-triazaspiro[4.5]decan-2-one chemotype . This compound class is explicitly claimed in US Patent 7,217,719 as monoamine receptor modulators, specifically acting as inverse agonists/antagonists at the 5-HT2A subtype of human serotonin receptors [1]. The compound features a free piperidine NH, a 4-methylphenyl substituent at position 3, and the characteristic spiro[4.5]decane scaffold, distinguishing it from N-substituted and alternative aryl analogs within the same patent family [1].

Why In-Class Substitution of 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Carries Scientific Risk


Within the 1,3,8-triazaspiro[4.5]decan-2-one class, even minor modifications to the aryl substituent at position 3 and the piperidine nitrogen at position 8 profoundly alter receptor affinity profiles [1]. The patent literature establishes that these compounds are designed for selective modulation of serotonin receptor subtypes, where the identity and position of the aryl group (e.g., 4-methylphenyl vs. 3,4-dimethylphenyl vs. 3-fluorophenyl) directly impacts 5-HT2A vs. 5-HT2C selectivity [1]. The target compound's free NH at position 8 represents a distinct chemical handle for further functionalization (e.g., sulfonylation, alkylation) that is absent in N-substituted analogs such as 8-methanesulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one [2]. Substituting with an N-alkylated or different aryl analog without experimental validation therefore risks altered target engagement, physicochemical properties, and downstream synthetic utility [1][2].

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one vs. Closest Analogs


5-HT2C Receptor Binding Affinity: 4-Methylphenyl vs. 3,4-Dimethylphenyl Analog Comparison

The 3,4-dimethylphenyl analog of the target compound, 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CHEMBL572429), demonstrates measurable but weak affinity at the human 5-HT2C receptor with an IC50 of 10,000 nM in a radioligand displacement assay using [3H]Mesulergine in CHO-K1 cells [1]. The target compound bears a single 4-methyl substituent rather than the 3,4-dimethyl pattern. SAR within this chemotype, as taught by the patent, indicates that the position and number of methyl substituents on the aryl ring directly influence receptor subtype binding and functional activity [2]. This quantitative comparator establishes a baseline affinity benchmark for the chemotype and implies that the 4-methylphenyl analog may exhibit differentiated affinity and selectivity profiles relative to the dimethylphenyl variant [1][2].

Serotonin Receptor 5-HT2C GPCR Pharmacology Structure-Activity Relationship

Physicochemical Differentiation: Calculated LogP and CNS Drug-Likeness Parameters

The target compound has a calculated LogP of approximately 1.89 (cLogP) and one hydrogen bond donor (the piperidine NH) . In contrast, its 8-methanesulfonyl derivative (8-methanesulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one) introduces a sulfonamide group that increases both LogP and hydrogen bond acceptor count, altering CNS penetration potential and solubility [1]. These physicochemical parameters are critical for CNS drug discovery, where optimal LogP values for blood-brain barrier penetration typically range between 1.5 and 2.7 [2]. The target compound's LogP of ~1.89 positions it favorably within this window, whereas N-substituted analogs may deviate from this optimal range depending on the substituent [1].

Physicochemical Properties LogP CNS Drug Design Lipophilicity

Synthetic Utility Differentiation: Free Piperidine NH as a Derivatization Handle

The target compound possesses a free secondary amine (piperidine NH) at position 8, which is a critical point of differentiation from pre-functionalized analogs . The patent literature explicitly teaches that the R1 substituent at this position (which in this compound is hydrogen) can be independently varied to modulate receptor activity [1]. Commercially available analogs such as 8-methanesulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one and 8-(2-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one already have this position blocked [2][3]. The free NH in the target compound therefore offers greater synthetic flexibility: it can be alkylated, acylated, sulfonylated, or converted to a carbamate, enabling systematic SAR exploration that is not possible with pre-capped analogs [1].

Medicinal Chemistry Scaffold Derivatization Structure-Activity Relationship Lead Optimization

Recommended Application Scenarios for 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Based on Differentiated Evidence


Serotonin 5-HT2A Receptor Inverse Agonist Lead Optimization

The compound serves as a core scaffold for developing 5-HT2A receptor inverse agonists, as claimed in US Patent 7,217,719 [1]. Its free NH at position 8 enables systematic SAR exploration through N-functionalization, while the 4-methylphenyl group at position 3 provides a defined aryl substitution pattern that can be compared against the 3,4-dimethylphenyl analog (which has an IC50 of 10,000 nM at 5-HT2C) to explore subtype selectivity [2]. This application scenario is directly supported by the patent's disclosure that compounds of this class modulate monoamine receptors implicated in schizophrenia, psychosis, depression, and anxiety [1].

Parallel Synthesis and Library Generation for CNS Drug Discovery

The compound's free piperidine NH provides a versatile synthetic handle for generating diverse compound libraries via high-throughput N-functionalization chemistry [1][2]. This contrasts with pre-capped analogs (e.g., 8-methanesulfonyl or 8-sulfonamide derivatives) that require additional synthetic steps for further diversification [3]. The favorable calculated LogP of ~1.89 positions derivatives within the CNS drug-like chemical space, making this scaffold suitable for neuroscience-focused library design .

Pharmacological Tool Compound for Serotonin Receptor Subtype Profiling

Given the established class activity at serotonin receptors and the availability of comparator binding data (5-HT2C IC50 of 10,000 nM for the 3,4-dimethylphenyl analog), the 4-methylphenyl variant can serve as a pharmacological tool for probing the impact of aryl substitution on receptor subtype selectivity [1][2]. Its structural similarity to spiperone, a well-known dopamine D2/serotonin 5-HT2A antagonist, suggests potential utility in cross-screening panels for GPCR selectivity profiling [4].

Synthetic Intermediate for Sulfonamide and Carbamate Derivatives

The free NH group makes this compound an ideal synthetic intermediate for preparing N-sulfonylated and N-carbamoylated derivatives that may exhibit enhanced potency, selectivity, or pharmacokinetic properties relative to the parent scaffold [1][3]. This is evidenced by the existence of the 8-methanesulfonyl analog in the PubChem database, confirming that such derivatization chemistry is precedented for this exact aryl substitution pattern [3].

Quote Request

Request a Quote for 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.